![molecular formula C12H24N2O B13433007 (4-Methyl-[1,4'-bipiperidin]-4-yl)methanol](/img/structure/B13433007.png)
(4-Methyl-[1,4'-bipiperidin]-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-[1,4’-bipiperidin]-4-yl)methanol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a bipiperidine structure, which is a bicyclic compound consisting of two piperidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-[1,4’-bipiperidin]-4-yl)methanol typically involves the reaction of 4-methylpiperidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of (4-Methyl-[1,4’-bipiperidin]-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-[1,4’-bipiperidin]-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halides or amines, depending on the substituent introduced.
Applications De Recherche Scientifique
(4-Methyl-[1,4’-bipiperidin]-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-Methyl-[1,4’-bipiperidin]-4-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with the target molecules. This interaction can lead to changes in the activity of the target, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpiperidine: A simpler compound with a single piperidine ring.
4-Methyl-[1,4’-bipiperidin]-4-ol: A similar compound with a hydroxyl group attached to the bipiperidine structure.
Uniqueness
(4-Methyl-[1,4’-bipiperidin]-4-yl)methanol is unique due to its specific structure, which includes a hydroxyl group attached to a bipiperidine framework. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H24N2O |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
(4-methyl-1-piperidin-4-ylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C12H24N2O/c1-12(10-15)4-8-14(9-5-12)11-2-6-13-7-3-11/h11,13,15H,2-10H2,1H3 |
Clé InChI |
FAYYPRNDLOPZEO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)C2CCNCC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


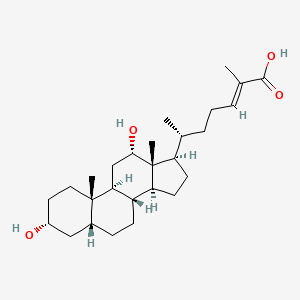
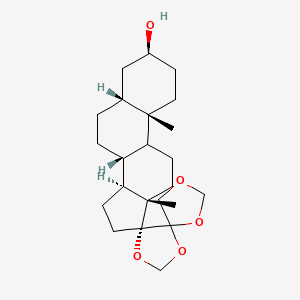

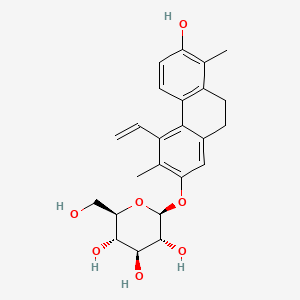
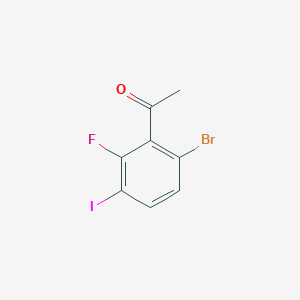
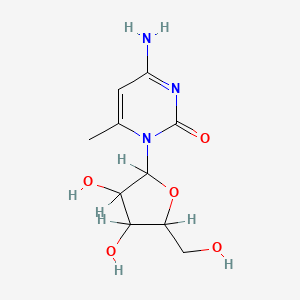
![(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B13432949.png)
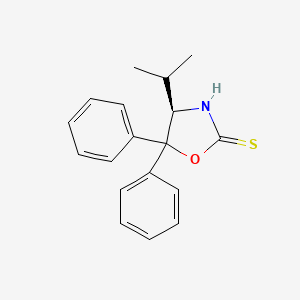
![3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester](/img/structure/B13432966.png)
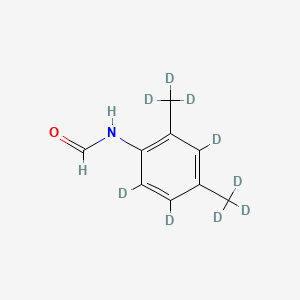
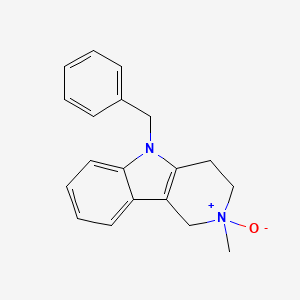


![7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline](/img/structure/B13432997.png)
